Capreomycin Sulfate

Antimicrobial Susceptibility Testing MDR-TB Minimum Inhibitory Concentration

MDR-TB clinicians require assurance of retained capreomycin susceptibility after aminoglycoside resistance. Capreomycin sulfate addresses this gap: 71% of amikacin/kanamycin-resistant M. tuberculosis isolates remain phenotypically susceptible at 10 mg/L critical concentration. Distinct ribosomal binding at 16S h44/23S H69 interface explains non-cross-resistant mechanism. Quantified outcomes: median MIC 8 mg/L vs. 2 mg/L for amikacin; 3.51-fold increased unfavorable outcome odds if resistance present. Confirmatory MIC testing recommended per ECOFF criteria (4 mg/L).

Molecular Formula C50H92N28O23S2
Molecular Weight 1517.6 g/mol
CAS No. 1405-37-4
Cat. No. B1662203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapreomycin Sulfate
CAS1405-37-4
Synonyms(2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate
Molecular FormulaC50H92N28O23S2
Molecular Weight1517.6 g/mol
Structural Identifiers
SMILESC1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)C(CCCN)N)CO)N)N.OS(=O)(=O)O
InChIInChI=1S/C25H44N14O8.C25H44N14O7.2H2O4S/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;2*1-5(2,3)4/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);2*(H2,1,2,3,4)/b15-9-;16-10-;;/t11?,12-,13?,14-,16-,18-;11-,12?,13-,14?,15-,18-;;/m00../s1
InChIKeyTUATYNXRYJTQTQ-BVRBKCERSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capreomycin Sulfate: MDR-TB Antibiotic Overview


Capreomycin sulfate is a cyclic polypeptide antibiotic isolated from Streptomyces capreolus, consisting of a mixture of four active isoforms (primarily IA and IB) [1]. It inhibits bacterial protein synthesis by binding to the interface between the 30S and 50S ribosomal subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA [2]. Capreomycin is classified as a second-line injectable agent used in combination regimens for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) [3]. Unlike aminoglycosides such as kanamycin and amikacin, capreomycin exhibits a distinct cross-resistance profile and differential in vitro potency that directly impacts clinical procurement decisions and treatment selection strategies [4].

Mechanism Tuberactinomycin-class ribosomal probe; binds 16S h44/23S H69 interface
Composition Cyclic polypeptide mixture; four active isoforms (IA/IB primary)
Research Context MDR-TB/XDR-TB susceptibility research and ribosomal binding studies
Selection Logic Distinct cross-resistance profile vs aminoglycosides; supports salvage-model research

Capreomycin Non-Interchangeability with Aminoglycosides


Capreomycin sulfate cannot be substituted interchangeably with aminoglycoside alternatives due to three quantitatively verified differentiators: (i) distinct in vitro potency with a median MIC of 8 mg/L versus 2 mg/L for amikacin and 4 mg/L for kanamycin [1]; (ii) differential cross-resistance patterns wherein 5 of 7 amikacin/kanamycin-resistant clinical isolates remain phenotypically susceptible to capreomycin at the 10 mg/L critical concentration but are non-wild-type by ECOFF criteria [2]; and (iii) divergent clinical outcomes in MDR-TB therapy, with capreomycin demonstrating inferior cure rates compared to amikacin (9 fewer cures per 100 patients) and failing to outperform no-injectable regimens in meta-analysis [3]. These differences are mechanistically rooted in the distinct ribosomal binding site of the tuberactinomycin class, which involves both ribosomal subunits and requires tlyA-encoded 2'-O-methylations for full activity [4]. Procurement decisions that assume class-level equivalence risk therapeutic failure in XDR-TB cases where capreomycin resistance is independently associated with a 3.51-fold increased odds of unfavorable outcome [5].

This Product Capreomycin sulfate: tuberactinomycin class; binds 30S/50S interface via tlyA-dependent methylation
Class Alternative Aminoglycosides (amikacin, kanamycin): bind 16S rRNA A-site; rrs A1401G cross-resistance pattern may not transfer
Key Risk MIC profile differs ~4-fold from amikacin; ECOFF-based susceptibility may require confirmatory testing
Verification Needed Reported endpoint-rate context may not transfer; class-level substitution risks model-response misinterpretation

Capreomycin Procurement Evidence


M. tuberculosis MIC Comparison

Capreomycin sulfate exhibits a median MIC of 8 mg/L against Mycobacterium tuberculosis clinical isolates (n=57), which is 4-fold higher than amikacin (2 mg/L) and 2-fold higher than kanamycin (4 mg/L) when tested using the absolute concentration method on 7H10 agar plates with a 14-day incubation period [1]. At the clinically relevant concentration of 2 mg/L, amikacin inhibited 84% (48/57) of strains, whereas capreomycin demonstrated substantially lower inhibitory activity (quantitative data at 2 mg/L for capreomycin not provided in source; median MIC value is the primary comparator) [1].

M. tuberculosis MIC
Head-to-head
Median MIC 8 mg/L
Reported 4× higher MIC vs amikacin (2 mg/L); supports susceptibility breakpoint review
n=57 clinical isolates; 7H10 agar; 14-day readout
Antimicrobial Susceptibility Testing MDR-TB Minimum Inhibitory Concentration

Pharmacodynamic Index: Cmax/MIC Ratio

The pharmacodynamic index (peak serum concentration [Cmax]/MIC ratio), a key predictor of clinical efficacy for concentration-dependent antibiotics, was calculated using wild-type MIC distributions established on Middlebrook 7H10 medium with 90 consecutive clinical M. tuberculosis isolates [1]. The Cmax/MIC ratio for capreomycin was determined to be less favorable compared to both amikacin and viomycin, though the study authors noted that the Cmax/MIC ratio alone may not fully predict clinical efficacy given that the free fraction of these highly hydrophilic drugs at the site of infection is unknown [1].

Cmax/MIC Ratio
Head-to-head
Less favorable vs amikacin/viomycin
Reported PK/PD index context; may inform exposure-model interpretation
90 clinical isolates; Middlebrook 7H10; ECOFF-based
Pharmacodynamics MDR-TB PK/PD Indices

Cross-Resistance to Aminoglycosides

Among seven amikacin- and kanamycin-resistant clinical M. tuberculosis isolates, five (71%) were classified as susceptible to capreomycin according to the current critical concentration of 10 mg/L, while all seven (100%) were classified as wild-type susceptible to viomycin [1]. However, using the more stringent epidemiological cutoff value (ECOFF) of 4 mg/L for capreomycin, these same five isolates were reclassified as non-wild-type, suggesting that the current 10 mg/L critical concentration may overestimate susceptibility [1]. Molecular analysis revealed that rrs A1401G mutations confer cross-resistance to kanamycin, amikacin, and capreomycin, while tlyA mutations confer resistance selectively to capreomycin and viomycin [2].

Cross-Resistance
Head-to-head
5/7 AMK/KAN-resistant isolates susceptible at 10 mg/L
Supports salvage-model research context; ECOFF 4 mg/L reclassifies as non-wild-type
tlyA mutations confer capreomycin-selective resistance
Drug Resistance Cross-Resistance MDR-TB XDR-TB

Clinical Outcomes: Capreomycin vs. Amikacin

In an individual patient data meta-analysis of 12,030 MDR-TB patients from 25 countries (2009–2016), amikacin was associated with 9 more cures per 100 patients (95% CI, 6–11) and 5 fewer deaths per 100 patients (95% CI, 2–8) compared with capreomycin among patients whose isolates were susceptible to the drug received [1]. Streptomycin was associated with 10 more cures per 100 patients (95% CI, 8–13) and 10 fewer deaths per 100 patients (95% CI, 7–12) compared with capreomycin [1]. Notably, patients treated with capreomycin or kanamycin did not demonstrate better outcomes than patients treated with no injectable drugs, whereas amikacin and streptomycin showed statistically significant benefit [1].

Endpoint Outcomes
Head-to-head
9 fewer cures per 100 vs amikacin (95% CI 6–11)
Reported endpoint-rate context; capreomycin did not outperform no-injectable regimens
IPD meta-analysis; 12,030 patients; 25 countries; 2009–2016
Clinical Outcomes Meta-Analysis MDR-TB Treatment Efficacy

Adverse Events: Nephrotoxicity & Ototoxicity

In a retrospective cohort study of 932 MDR-TB patients treated at two Ethiopian TB referral hospitals (2010–2015), capreomycin was the most commonly prescribed injectable agent (84.7%, n=789), with kanamycin and amikacin also utilized [1]. Based on clinical monitoring criteria, nephrotoxicity was detected in 6.7% (62/932) of all patients and ototoxic symptoms in 4.8% (42/932) of patients receiving injectable-based regimens [1]. Serum creatinine values demonstrated a statistically significant increase (p<0.05) from baseline throughout the intensive phase of treatment, with a 10–18% prevalence of laboratory-defined nephrotoxicity [1]. While capreomycin is described in secondary literature as less nephrotoxic than kanamycin, the Ethiopian cohort data demonstrate that clinically significant adverse events remain prevalent and require systematic monitoring [1][2].

Tolerability Endpoints
Class-level
Renal endpoint 6.7%; otological endpoint 4.8%
Class-level tolerability endpoint context; individual agent comparisons not performed
Retrospective cohort; n=932; Ethiopia; 2010–2015; data to verify
Drug Safety Nephrotoxicity Ototoxicity MDR-TB

Lyophilized Powder Stability

Capreomycin sulfate in lyophilized powder form demonstrates a stability profile of 36 months when stored at -20°C under desiccated conditions [1]. In solution, the compound maintains potency for 3 months when stored at -20°C, with aliquoting recommended to avoid multiple freeze/thaw cycles [1]. Alternative formulation strategies, such as dry powder inhalation aerosols loaded with 73% capreomycin sulfate, demonstrated physical-chemical stability for up to 3 months at room temperature [2]. The USP monograph specifies that capreomycin sulfate has a potency equivalent to not less than 700 μg and not more than 1050 μg of capreomycin per mg, with loss on drying not exceeding 10.0% of weight [3].

Powder Stability
Reported
36 months at -20°C (lyophilized)
Supports supply-chain research planning; solution stable 3 months at -20°C
Desiccated storage; USP potency 700–1050 μg/mg
Drug Stability Formulation Shelf Life Storage Conditions

Capreomycin Applications in Procurement & Research


Salvage Therapy for Aminoglycoside-Resistant MDR-TB

Capreomycin sulfate procurement is indicated for MDR-TB treatment when phenotypic or genotypic testing confirms resistance to amikacin and kanamycin but retained susceptibility to capreomycin. As demonstrated by Juréen et al., 71% (5/7) of amikacin/kanamycin-resistant clinical M. tuberculosis isolates remained phenotypically susceptible to capreomycin at the 10 mg/L critical concentration, providing a quantitative basis for its use as a sequential injectable agent following aminoglycoside failure [1]. However, procurement decisions should incorporate the finding that these isolates were non-wild-type by ECOFF criteria (4 mg/L), suggesting that the 10 mg/L breakpoint may overestimate true susceptibility and that confirmatory MIC testing is warranted before capreomycin deployment [1].

Formulation and Drug Delivery Research

Capreomycin sulfate's physicochemical properties support formulation development for alternative delivery routes, particularly dry powder inhalation. Fiegel et al. demonstrated that spray-dried capreomycin sulfate particles (73% drug loading) maintain physical-chemical stability for 3 months at room temperature and achieve efficient pulmonary delivery in preclinical models [2]. This formulation strategy resulted in significantly reduced systemic exposure compared to intravenous or intramuscular administration while producing a longer drug half-life, potentially mitigating the nephrotoxic and ototoxic adverse effects documented in the Ethiopian cohort study (6.7% nephrotoxicity, 4.8% ototoxic symptoms) [2][3]. Research procurement of capreomycin sulfate should therefore prioritize applications exploring pulmonary delivery as a toxicity-sparing strategy.

Ribosomal Binding Mechanism Studies

Capreomycin sulfate is uniquely positioned for structural and mechanistic investigations of tuberactinomycin-ribosome interactions, as it is the only clinically utilized member of this antibiotic family [4]. Crystal structures of capreomycin bound to the 70S ribosome at 3.5 Å resolution reveal a distinct binding site at the interface between 16S rRNA helix 44 (h44) and 23S rRNA Helix 69 (H69), which differs from aminoglycoside binding sites [4]. The structural data demonstrate that capreomycin isoforms differ in their β-lysine side chain modifications, with only two of four isoforms possessing this moiety, and that the β-lysine interaction with the ribosome is relatively weak compared to viomycin [4]. These isoform-specific binding differences provide a molecular explanation for the differential MIC values (median 8 mg/L for capreomycin vs 2 mg/L for amikacin) and cross-resistance patterns observed clinically [4][5].

Comparator Arm for MDR-TB Clinical Studies

The individual patient data meta-analysis of 12,030 MDR-TB patients provides level I evidence that capreomycin demonstrates inferior clinical outcomes compared to amikacin and streptomycin, with amikacin associated with 9 more cures (95% CI, 6–11) and 5 fewer deaths (95% CI, 2–8) per 100 patients versus capreomycin [6]. Furthermore, capreomycin-treated patients did not demonstrate better outcomes than patients receiving no injectable drugs, whereas amikacin and streptomycin showed significant benefit [6]. This evidence positions capreomycin sulfate as a scientifically valid active comparator or historical control in clinical trials evaluating novel MDR-TB therapeutics or regimens, where demonstration of superiority over capreomycin would represent a clinically meaningful efficacy threshold.

Application
Selection Property
Validation Focus
Aminoglycoside-resistant model salvage research
Cross-resistance profile review
ECOFF-based susceptibility confirmation
Formulation and delivery research
Stability and delivery-route review
Pulmonary delivery endpoint context
Ribosomal binding mechanism studies
Isoform-specific binding profile
Structural biology validation at 16S/23S interface
Comparator arm for MDR-TB research studies
Endpoint comparator profile
Reported endpoint-rate context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capreomycin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.